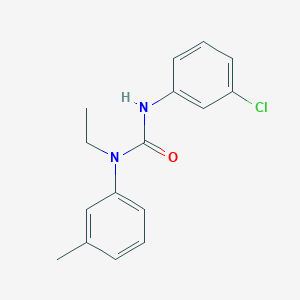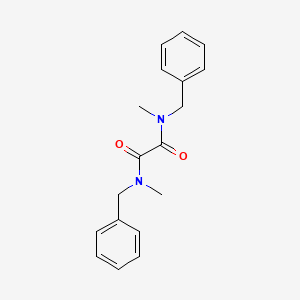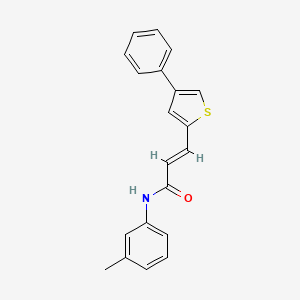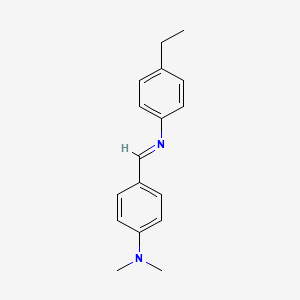
N-(4-(Dimethylamino)benzylidene)-4-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Dimethylamino)benzylidene)-4-ethylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-4-ethylaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-ethylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the starting amine and aldehyde .
Applications De Recherche Scientifique
N-(4-(Dimethylamino)benzylidene)-4-ethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-ethylaniline involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Known for its nonlinear optical properties.
N-(4-(Dimethylamino)benzylidene)-4-ethoxycarbonylaniline: Used in similar applications but with different functional groups.
N-(4-(Dimethylamino)benzylidene)-4-nitroaniline: Exhibits different electronic properties due to the presence of a nitro group.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-4-ethylaniline is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to act as a ligand, undergo various chemical reactions, and exhibit biological activities makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
63683-76-1 |
|---|---|
Formule moléculaire |
C17H20N2 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
4-[(4-ethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-4-14-5-9-16(10-6-14)18-13-15-7-11-17(12-8-15)19(2)3/h5-13H,4H2,1-3H3 |
Clé InChI |
JKIDFLPLXCNHSB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)

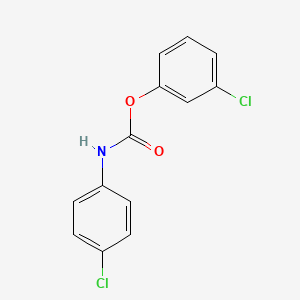
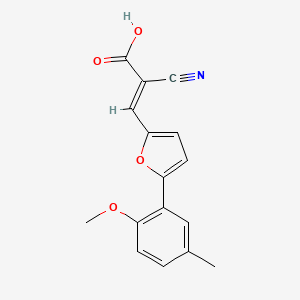
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
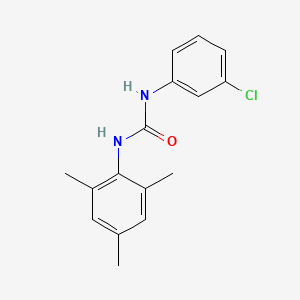

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)

![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
